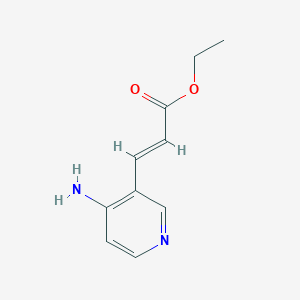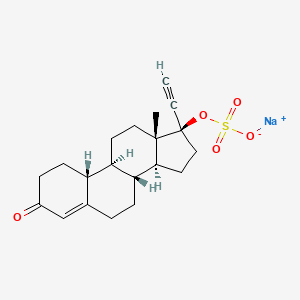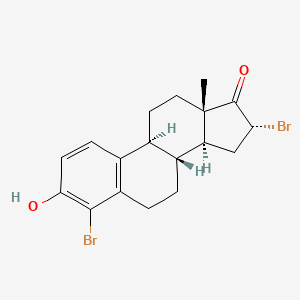
3-(4-PHENYL-2-PYRIDYL)-5-PHENYL-1,2,4-TRIAZINE DISULFONIC ACID, DISODIUM SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt is a chemical compound known for its applications in various scientific fields. This compound is often used as a reagent in analytical chemistry, particularly for the determination of metal ions such as iron and cobalt . It is also known for its colorimetric properties, making it useful in various assays and detection methods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt typically involves the reaction of 2-pyridyl-5,6-diphenyl-1,2,4-triazine with sulfonating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce the corresponding alcohols or amines .
科学研究应用
3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the determination of metal ions such as iron, cobalt, and nickel.
Biology: Employed in assays to detect and quantify metal ions in biological samples.
Medicine: Utilized in diagnostic tests for detecting metal ion imbalances in the body.
Industry: Applied in various industrial processes for metal ion detection and quantification.
作用机制
The mechanism of action of 3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt involves its ability to form complexes with metal ions. The compound binds to metal ions through its triazine and pyridyl groups, forming stable complexes that can be detected colorimetrically . This property is particularly useful in assays where the presence of specific metal ions needs to be quantified .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another ligand used for metal ion detection, but with different binding properties.
1,10-Phenanthroline: Similar to 3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt, but with a different structure and binding affinity.
Neocuproine: A copper-specific ligand with distinct properties compared to the triazine compound.
Uniqueness
This compound is unique due to its high specificity and sensitivity for certain metal ions, particularly iron and cobalt . Its colorimetric properties make it a valuable tool in various analytical and diagnostic applications .
属性
CAS 编号 |
108775-03-7 |
|---|---|
分子式 |
C20H12N4Na2O6S2 |
分子量 |
514.44 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)







![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)



